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Cat. No.: B10774808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor targeting key

kinases involved in oncogenic signaling pathways. This document provides an in-depth

technical overview of the kinase selectivity profile of ML786 dihydrochloride, complete with

quantitative data, detailed experimental methodologies for kinase activity assessment, and a

visual representation of its targeted signaling pathway. This guide is intended to serve as a

valuable resource for researchers and professionals in the fields of oncology, signal

transduction, and drug discovery.

Kinase Selectivity Profile of ML786 Dihydrochloride
ML786 dihydrochloride has been characterized as a potent inhibitor of the Raf family of

kinases, which are central components of the MAPK/ERK signaling cascade. Furthermore, it

exhibits inhibitory activity against several other tyrosine kinases. The following table

summarizes the in vitro half-maximal inhibitory concentrations (IC50) of ML786
dihydrochloride against a panel of purified kinases.
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Kinase Target IC50 (nM) Kinase Family

Abl-1 <0.5 Tyrosine Kinase

RET 0.8 Receptor Tyrosine Kinase

B-Raf (V600E) 2.1 Serine/Threonine Kinase

C-Raf 2.5 Serine/Threonine Kinase

B-Raf (wild-type) 4.2 Serine/Threonine Kinase

KDR (VEGFR2) 6.2 Receptor Tyrosine Kinase

DDR2 7.0 Receptor Tyrosine Kinase

EPHA2 11 Receptor Tyrosine Kinase

This data is compiled from publicly available sources.[1][2][3][4][5]

Experimental Protocols: Biochemical Kinase
Inhibition Assay
The determination of the IC50 values for ML786 dihydrochloride is typically performed using

an in vitro biochemical kinase assay. The following protocol provides a representative

methodology for assessing the inhibitory activity of a compound against a purified kinase, such

as B-Raf or Abl.

Objective:
To determine the concentration of ML786 dihydrochloride required to inhibit 50% of the

enzymatic activity of a target kinase.

Materials and Reagents:
Kinase: Purified recombinant human kinase (e.g., B-Raf, Abl-1).

Substrate: A specific peptide or protein substrate for the kinase (e.g., biotinylated-MEK for

Raf kinases).
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ATP: Adenosine 5'-triphosphate.

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor

like sodium orthovanadate.

Test Compound: ML786 dihydrochloride, dissolved in DMSO to create a stock solution,

followed by serial dilutions.

Detection Reagent: A system to measure kinase activity, such as luminescence-based ATP

detection (e.g., Kinase-Glo®) or Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET).

Microplates: 96-well or 384-well plates suitable for the detection method.

Plate Reader: A luminometer or a TR-FRET capable plate reader.

Procedure:
Compound Preparation: A serial dilution of ML786 dihydrochloride is prepared in the kinase

assay buffer. A DMSO-only control is included to represent 0% inhibition, and a control

without enzyme is used for background measurement.

Reaction Setup: The kinase, substrate, and serially diluted ML786 dihydrochloride are

added to the wells of the microplate. The components are allowed to pre-incubate for a

defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to

the kinase.

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each

well. The final ATP concentration is typically at or near the Km value for the specific kinase to

ensure sensitive detection of inhibition.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specific duration (e.g., 30-60 minutes). The incubation time is optimized to ensure the

reaction proceeds within the linear range.

Detection: Following incubation, the detection reagent is added to each well.
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For Luminescence-based Assays (e.g., Kinase-Glo®): This reagent simultaneously stops

the kinase reaction and measures the amount of remaining ATP. A higher light output

indicates greater inhibition of kinase activity (less ATP consumed).

For TR-FRET Assays: The detection reagents typically include a labeled antibody that

recognizes the phosphorylated substrate, leading to a FRET signal that is proportional to

the kinase activity.

Data Analysis: The signal from each well is measured using a plate reader. The percentage

of inhibition for each concentration of ML786 dihydrochloride is calculated relative to the

controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response

curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism of Action
ML786 dihydrochloride exerts its primary therapeutic effect through the inhibition of the RAF-

MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase)

pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In

many cancers, mutations in genes like B-Raf (e.g., V600E) lead to constitutive activation of this

pathway, driving uncontrolled cell growth. By inhibiting B-Raf and C-Raf, ML786
dihydrochloride blocks the phosphorylation of MEK, which in turn prevents the

phosphorylation and activation of ERK. This ultimately leads to a reduction in the expression of

genes involved in cell proliferation and survival.
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MAPK/ERK signaling pathway and the inhibitory action of ML786.
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Workflow for biochemical kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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